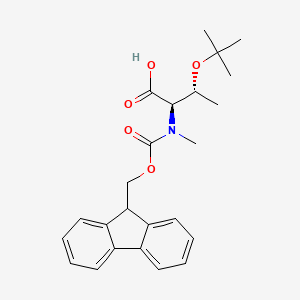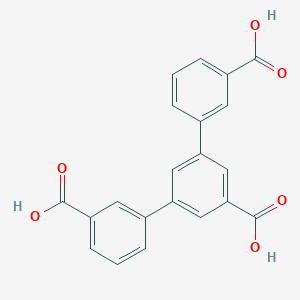
3,5-bis(3-carboxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid: is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This specific compound is characterized by the presence of three carboxylic acid groups attached to the terphenyl structure, making it a tricarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production methods for [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid groups can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted terphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-organic frameworks (MOFs) for catalysis applications.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.
Biological Studies: It can be used as a probe or marker in biological assays.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Material Manufacturing: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5’-tricarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic rings provide a rigid and planar structure, allowing for π-π interactions with other aromatic systems.
Comparison with Similar Compounds
[1,1’4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: This compound has an additional carboxylic acid group, making it a tetracarboxylic acid derivative.
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: This compound has two carboxylic acid groups instead of three.
Uniqueness:
Functional Group Diversity: The presence of three carboxylic acid groups provides unique reactivity and coordination properties.
Structural Rigidity: The linear arrangement of the benzene rings offers a stable and rigid structure, useful in various applications.
Properties
IUPAC Name |
3,5-bis(3-carboxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-3-12(7-14)16-9-17(11-18(10-16)21(26)27)13-4-2-6-15(8-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYDZCJRQPZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
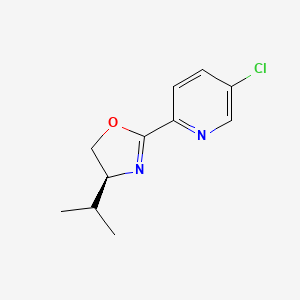
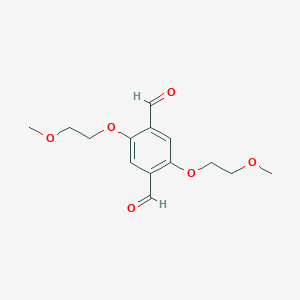
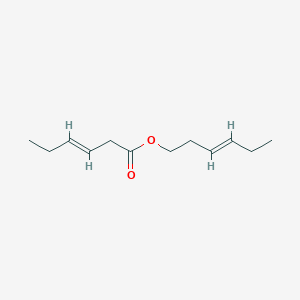
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
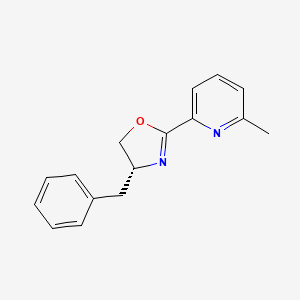
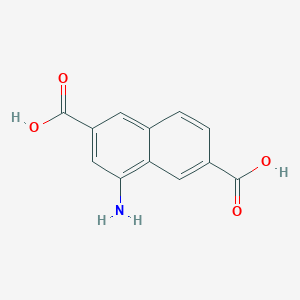
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)
![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
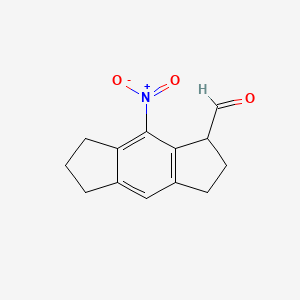
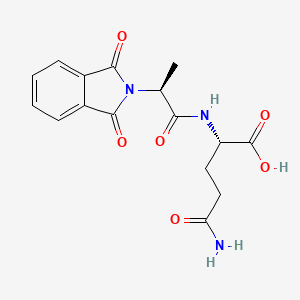
![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)

